molecular formula C11H9NO2S B3289533 6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid CAS No. 858671-75-7

6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B3289533
CAS No.: 858671-75-7
M. Wt: 219.26 g/mol
InChI Key: MXTHJMVXICGTKL-UHFFFAOYSA-N
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Description

6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of isothiazole derivatives, which have shown promising results in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with 2-chlorobenzoic acid, followed by cyclization with sulfur and subsequent oxidation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and esters, depending on the specific reaction and conditions employed.

Scientific Research Applications

6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has demonstrated:

    Anti-inflammatory properties: By inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

    Anti-tumor activity: It induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.

    Anti-bacterial effects: Effective against various bacterial strains, suggesting its use in antibacterial treatments.

    Neurological benefits: Investigated for its potential in treating neurological disorders such as Alzheimer’s and Parkinson’s diseases.

    Organ protection: Shown to have protective effects on the liver and kidneys by reducing oxidative stress and improving organ function.

Mechanism of Action

The exact mechanism of action of 6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid is not fully understood. it is believed to exert its effects by modulating various signaling pathways in the body. It inhibits the production of inflammatory cytokines and activates the CB2 receptor, which plays a role in immune system regulation. Additionally, it induces apoptosis in cancer cells, contributing to its anti-tumor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazole derivatives: These compounds share a similar core structure but differ in their substituents, affecting their biological activity.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups often exhibit unique chemical properties due to the strain in the cyclopropyl ring.

Uniqueness

6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid stands out due to its combination of a cyclopropyl group and an isothiazole ring, which imparts unique chemical and biological properties. Its ability to modulate multiple signaling pathways and its broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-1,2-benzothiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)10-8-4-3-7(6-1-2-6)5-9(8)15-12-10/h3-6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTHJMVXICGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C(=NS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221493
Record name 6-Cyclopropyl-1,2-benzisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858671-75-7
Record name 6-Cyclopropyl-1,2-benzisothiazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858671-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopropyl-1,2-benzisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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